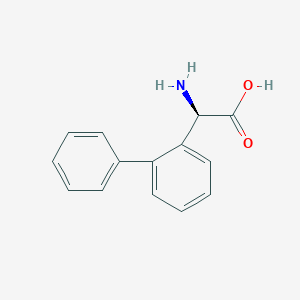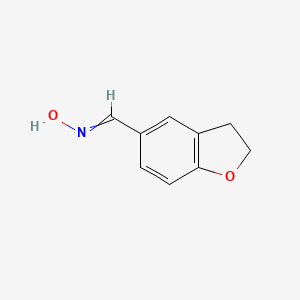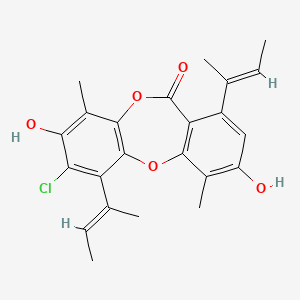
2,3-Dihydroxypropyl nonanoate;nonanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydroxypropyl nonanoate, also known as glycerin α-nonanoate, is a monoacylglycerol (MAG) compound. It is an ester formed from nonanoic acid and glycerol. This compound is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydroxypropyl nonanoate typically involves the esterification of nonanoic acid with glycerol. This reaction can be catalyzed by acidic or enzymatic catalysts. The reaction conditions often include elevated temperatures and the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of 2,3-dihydroxypropyl nonanoate may involve continuous flow reactors to ensure consistent product quality and yield. The use of immobilized enzymes, such as lipases, can enhance the efficiency of the esterification process .
化学反応の分析
Types of Reactions: 2,3-Dihydroxypropyl nonanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: Formation of nonanoic acid derivatives.
Reduction: Formation of nonanol derivatives.
Substitution: Formation of various esters and ethers
科学的研究の応用
2,3-Dihydroxypropyl nonanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and as a component in lipid-based formulations.
Medicine: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Industry: Utilized in the production of cosmetics, food additives, and biodegradable lubricants
作用機序
The mechanism of action of 2,3-dihydroxypropyl nonanoate involves its interaction with biological membranes and enzymes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also act as a substrate for lipases, leading to the release of nonanoic acid and glycerol, which can further participate in metabolic pathways .
類似化合物との比較
1-Monononanoin: Another monoacylglycerol with similar properties but different positional isomerism.
Glycerin α-nonanoate: An alternative name for 2,3-dihydroxypropyl nonanoate.
Nonanoic acid esters: A broader category of compounds with varying chain lengths and functional groups .
Uniqueness: 2,3-Dihydroxypropyl nonanoate is unique due to its specific structure, which allows it to participate in a variety of chemical reactions and biological processes. Its dual hydroxyl groups and ester linkage provide versatility in both synthetic and biological applications .
特性
分子式 |
C30H58O8-2 |
|---|---|
分子量 |
546.8 g/mol |
IUPAC名 |
2,3-dihydroxypropyl nonanoate;nonanoate |
InChI |
InChI=1S/C12H24O4.2C9H18O2/c1-2-3-4-5-6-7-8-12(15)16-10-11(14)9-13;2*1-2-3-4-5-6-7-8-9(10)11/h11,13-14H,2-10H2,1H3;2*2-8H2,1H3,(H,10,11)/p-2 |
InChIキー |
UFHSKYVSBOJKPD-UHFFFAOYSA-L |
正規SMILES |
CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)[O-].CCCCCCCCC(=O)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-({2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B14115260.png)
![3-(4-fluorobenzyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115264.png)
![(2S)-2-{[9-(4-Biphenylylmethyl)-2-(2,3-dihydro-1H-inden-5-yloxy)-9H-purin-6-yl]amino}-3-phenyl-1-propanol](/img/structure/B14115272.png)
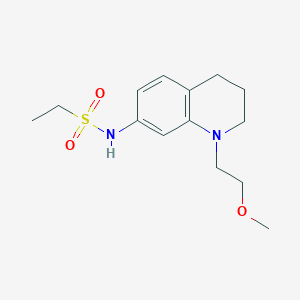
![N-(3,5-dimethoxyphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14115299.png)
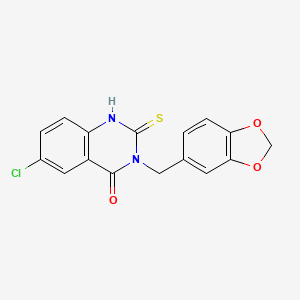
![N-[(S)-Ethoxycarbonyl-1-butyl]-(S)-alanine](/img/structure/B14115302.png)

![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115317.png)
![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14115323.png)
![7-(2-Benzoxazol-2-ylthioethyl)-3-methyl-8-[4-benzylpiperazinyl]-1,3,7-trihydro purine-2,6-dione](/img/structure/B14115342.png)
